N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions can be quite high, often exceeding 80%.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)piperazine (mCPP)
- 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
Uniqueness
N-(1-Methyl-2-((4-phenylmethyl)-1-piperidinyl)ethyl)-N-2-pyridinylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, a pyridine ring, and a propanamide group sets it apart from other similar compounds, making it a valuable subject of study in various fields.
Properties
CAS No. |
54152-82-8 |
---|---|
Molecular Formula |
C23H31N3O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[1-(4-benzylpiperidin-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C23H31N3O/c1-3-23(27)26(22-11-7-8-14-24-22)19(2)18-25-15-12-21(13-16-25)17-20-9-5-4-6-10-20/h4-11,14,19,21H,3,12-13,15-18H2,1-2H3 |
InChI Key |
AHJYPRKLVHENPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.